molecular formula C85H124N24O20 B560888 AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH CAS No. 104180-27-0

AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH

Cat. No.: B560888
CAS No.: 104180-27-0
M. Wt: 1802.075
InChI Key: VGQNODAMSAWGST-PRYFVWDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” is a synthetic peptide composed of fourteen amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.

    Coupling: The next amino acid, activated by a coupling reagent such as HBTU or DIC, is added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

The peptide “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” can undergo various chemical reactions, including:

    Oxidation: The tyrosine and histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Oxidized forms of tyrosine and histidine.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

The peptide “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The peptide exerts its effects by interacting with the renin enzyme, which cleaves the peptide to produce angiotensin I. Angiotensin I is then converted to angiotensin II, a potent vasoconstrictor, by the angiotensin-converting enzyme (ACE). This pathway plays a critical role in regulating blood pressure and fluid balance.

Comparison with Similar Compounds

Similar Compounds

    Angiotensin I: A decapeptide derived from the same precursor, preangiotensinogen.

    Angiotensin II: An octapeptide produced from angiotensin I by ACE.

    Bradykinin: A nonapeptide involved in vasodilation and blood pressure regulation.

Uniqueness

The peptide “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” is unique due to its specific sequence and role as a renin substrate. Its ability to be cleaved by renin to produce angiotensin I distinguishes it from other peptides involved in blood pressure regulation.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H124N24O20/c1-12-46(9)69(107-77(121)58(31-50-23-25-54(111)26-24-50)101-79(123)67(44(5)6)105-71(115)55(21-17-27-92-85(87)88)97-75(119)61(36-66(113)114)96-48(11)110)82(126)103-62(34-53-39-91-42-95-53)83(127)109-28-18-22-64(109)78(122)100-57(30-49-19-15-14-16-20-49)72(116)99-59(32-51-37-89-40-93-51)73(117)98-56(29-43(3)4)76(120)106-68(45(7)8)80(124)108-70(47(10)13-2)81(125)102-60(33-52-38-90-41-94-52)74(118)104-63(84(128)129)35-65(86)112/h14-16,19-20,23-26,37-47,55-64,67-70,111H,12-13,17-18,21-22,27-36H2,1-11H3,(H2,86,112)(H,89,93)(H,90,94)(H,91,95)(H,96,110)(H,97,119)(H,98,117)(H,99,116)(H,100,122)(H,101,123)(H,102,125)(H,103,126)(H,104,118)(H,105,115)(H,106,120)(H,107,121)(H,108,124)(H,113,114)(H,128,129)(H4,87,88,92)/t46-,47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQNODAMSAWGST-PRYFVWDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H124N24O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745544
Record name N-Acetyl-L-alpha-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-isoleucyl-L-histidyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1802.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104180-27-0
Record name N-Acetyl-L-alpha-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-isoleucyl-L-histidyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.